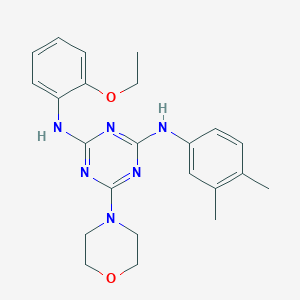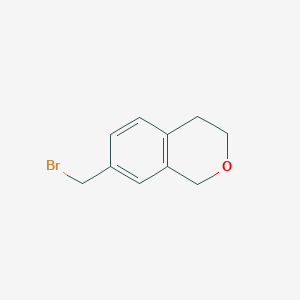
7-(Bromomethyl)isochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)isochromane is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.101. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isochromanes in Endophytic Fungus Research
Isochromanes, including derivatives of 7-(Bromomethyl)isochromane, have been identified in endophytic fungi like Aspergillus fumigatus from Cordyceps sinensis. These compounds, such as the ones isolated from Aspergillus fumigatus, have shown cytotoxicity against cell lines, indicating potential for medical research and therapeutic applications (Li et al., 2019).
Role in Structural and Spectroscopic Analysis
Studies involving 7-methyl-4-bromomethylcoumarin, a compound structurally related to this compound, have contributed to understanding vibrational modes in spectroscopic analysis. This research assists in the interpretation of infrared and Raman spectra, which is valuable for molecular structure elucidation (Sortur et al., 2008).
Novel Compounds Synthesis
This compound derivatives have been used in the synthesis of novel compounds. For instance, isochromano[4,3-b]quinoline derivatives were synthesized using isochrom anone-4 as a starting material. This highlights its role in facilitating new chemical syntheses, contributing to the development of new materials and drugs (Ji Jina-ye, 2006).
Contributions in Crystallography
The study of di(bromomethyl)naphthalene isomers, closely related to this compound, has provided insights into crystal structures and interactions like CH...Br and Br...Br, enhancing the understanding of molecular packing and bonding in crystallography (Jones & Kuś, 2010).
Mécanisme D'action
Target of Action
Isochromane derivatives have been studied for their potential biological activity
Mode of Action
Bromomethyl-substituted compounds have been shown to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This interaction can lead to changes in DNA structure and function, potentially affecting cellular processes.
Biochemical Pathways
Isochromane derivatives are known to be involved in various chemical reactions of cells . They are derived from acetate/malonate units via the polyketide pathway . The exact pathways affected by 7-(Bromomethyl)isochromane and their downstream effects would require further investigation.
Pharmacokinetics
The molecular weight of this compound is 227.101, which is within the range generally favorable for oral bioavailability.
Result of Action
Bromomethyl-substituted compounds have been shown to crosslink with dna and intercalate between dna bases . This can lead to changes in DNA structure and function, potentially affecting cellular processes.
Safety and Hazards
Orientations Futures
Isochromans are well recognized in drug discovery and produce diverse therapeutically related applications in pharmacological practices . They have multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Therefore, the development of versatile synthetic methods of isochromane derivatives like “7-(Bromomethyl)isochromane” is an important research topic in organic chemistry .
Propriétés
IUPAC Name |
7-(bromomethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECFMPGACQUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228574-75-0 |
Source


|
| Record name | 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B3001403.png)
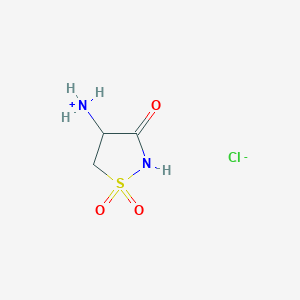


![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
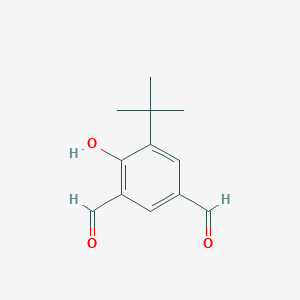

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
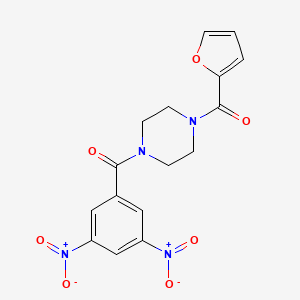
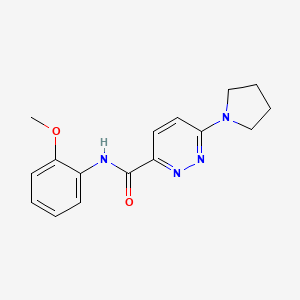
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
